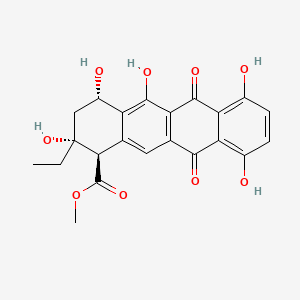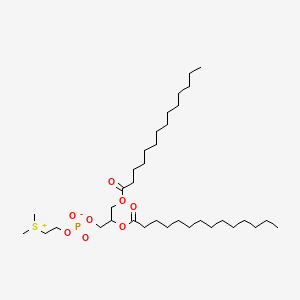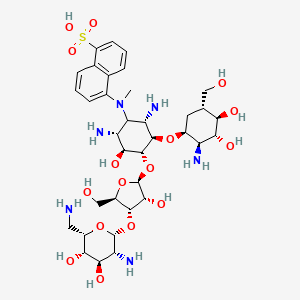
Fluoruro de aluminio
Descripción general
Descripción
Aluminum fluoride, denoted by the chemical formula AlF₃, is a fascinating chemical compound with significant industrial applications and scientific interest. It is a white crystalline solid at room temperature, known for its high stability and low reactivity. Aluminum fluoride is primarily used in the aluminum industry, but its applications extend to ceramics, glasses, and electronics .
Synthetic Routes and Reaction Conditions:
Hydrogen Fluoride Reaction: One common method for synthesizing aluminum fluoride involves the reaction of hydrogen fluoride (HF) with aluminum hydroxide (Al(OH)₃), aluminum oxide (Al₂O₃), or metallic aluminum (Al). .
Aluminum Chloride Reaction: Another method involves the reaction between aluminum chloride (AlCl₃) and hydrofluoric acid (HF). .
Industrial Production Methods:
Dry Process: In industrial settings, aluminum fluoride is often produced by treating alumina trihydrate (Al(OH)₃) with hydrofluoric acid (HF) in a dry state.
Thermal Decomposition: Another industrial method involves the thermal decomposition of ammonium hexafluoroaluminate, which yields aluminum fluoride as a byproduct.
Types of Reactions:
Oxidation and Reduction: Aluminum fluoride is relatively inert and does not undergo significant oxidation or reduction reactions under normal conditions.
Substitution Reactions: It can participate in substitution reactions, particularly with other halides, to form various aluminum halide compounds.
Common Reagents and Conditions:
Hydrofluoric Acid (HF): Used in the synthesis of aluminum fluoride from aluminum hydroxide or aluminum oxide
Aluminum Chloride (AlCl₃): Reacts with hydrofluoric acid to produce aluminum fluoride
Major Products:
Aluminum Fluoride (AlF₃): The primary product formed from the reactions involving aluminum and fluoride sources
Aplicaciones Científicas De Investigación
Aluminum fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high Lewis acidity.
Biology and Medicine: Aluminum fluoride complexes are used to study G protein activation and other cellular processes.
Industry: It plays a crucial role in the Hall-Héroult process for aluminum production, acts as a flux in ceramics, and modifies the refractive index of glass
Mecanismo De Acción
Target of Action
Aluminum fluoride (AlF3) primarily targets G proteins in eukaryotic cells . G proteins are a family of proteins involved in transmitting chemical signals outside the cell, and triggering changes inside the cell. They act like a switch, turning on or off to regulate cell processes .
Mode of Action
Aluminum fluoride acts as a phosphate analog , affecting the activity of a variety of phosphoryl transfer enzymes . It forms thermodynamically stable and kinetically inert chelates . The complex is formed by reacting AlCl3 with nucleophilic cyclotron produced [18F]F− in an aqueous milieu at pH4 . The formation of [18F]AlF is pH dependent with an optimal range between pH 4–5 .
Biochemical Pathways
Aluminum fluoride affects several biochemical pathways. As a phosphate analog, it impacts the activity of enzymes involved in phosphoryl transfer . Phosphoryl transfer is a fundamental mechanism underlying energy metabolism and signal transduction in cells . Aluminum fluoride can activate G proteins, which play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism .
Pharmacokinetics
One study showed that an integrin αvβ₆-targeted peptide labeled with aluminum [18f]fluoride demonstrated significant trapping in kidneys . This suggests that aluminum fluoride may have unique distribution and excretion patterns in the body, which could impact its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of aluminum fluoride’s action are diverse, given its role in activating G proteins and affecting phosphoryl transfer enzymes. It can lead to changes in cell signal transduction or energy metabolism . In high concentrations, aluminum fluoride can cause health issues such as dental and skeletal fluorosis, a disease that can cause mottling of the teeth and calcification of ligaments .
Action Environment
The action of aluminum fluoride can be influenced by environmental factors. For instance, the formation of [18F]AlF is pH dependent, with an optimal range between pH 4–5 . More acidic conditions favor the formation of [18F]HF and more basic conditions result in the formation of insoluble aluminum hydroxide species . Therefore, the pH of the environment can significantly impact the action, efficacy, and stability of aluminum fluoride.
Análisis Bioquímico
Biochemical Properties
Aluminum fluoride plays a crucial role in biochemical reactions, particularly in the activation and inhibition of enzymes. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the most notable interactions is with GTP-binding proteins (G proteins), where aluminum fluoride acts as a phosphate analog, mimicking the γ-phosphate of GTP . This interaction inhibits the GTPase activity of G proteins, thereby affecting signal transduction pathways. Additionally, aluminum fluoride forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAPs), influencing the activity of phosphoryl transfer enzymes such as GTPases, ATPases, and phosphohydrolyases .
Cellular Effects
Aluminum fluoride has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, aluminum fluoride’s interaction with G proteins can lead to altered signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Furthermore, aluminum fluoride can affect the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and consumption .
Molecular Mechanism
The molecular mechanism of aluminum fluoride involves its ability to mimic phosphate groups and interact with phosphoryl transfer enzymes. By forming stable complexes with these enzymes, aluminum fluoride can inhibit or activate their activity. For example, aluminum fluoride can bind to the active site of GTPases, preventing the hydrolysis of GTP to GDP and thus maintaining the active state of the G protein . This inhibition can lead to prolonged signal transduction and altered cellular responses. Additionally, aluminum fluoride can affect the activity of ATPases and phosphohydrolyases, further influencing cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aluminum fluoride can change over time. The stability and degradation of aluminum fluoride are influenced by factors such as pH and the presence of other ions. Studies have shown that aluminum fluoride can form stable complexes in aqueous solutions, but its exact structure and concentration depend on the environmental conditions . Long-term exposure to aluminum fluoride in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and signal transduction pathways .
Dosage Effects in Animal Models
The effects of aluminum fluoride vary with different dosages in animal models. At low doses, aluminum fluoride can activate certain enzymes and signaling pathways, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of aluminum fluoride have been associated with neurotoxicity and bone-related disorders in animal studies . Threshold effects have also been observed, where a specific concentration of aluminum fluoride is required to elicit a measurable biological response .
Metabolic Pathways
Aluminum fluoride is involved in several metabolic pathways, primarily through its interaction with phosphoryl transfer enzymes. It can affect the activity of enzymes such as GTPases, ATPases, and phosphohydrolyases, which play critical roles in cellular energy metabolism and signal transduction . By mimicking phosphate groups, aluminum fluoride can alter metabolic flux and metabolite levels, impacting overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, aluminum fluoride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, aluminum fluoride can bind to proteins involved in phosphate transport, affecting its distribution within the cell . Additionally, the presence of aluminum and fluoride ions can influence the formation and stability of aluminum fluoride complexes, further affecting its transport and distribution .
Subcellular Localization
The subcellular localization of aluminum fluoride is determined by its interactions with specific biomolecules and cellular compartments. Aluminum fluoride can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, aluminum fluoride can localize to the mitochondria, where it affects the activity of ATPases involved in energy production . Additionally, aluminum fluoride can interact with proteins in the cytoplasm and nucleus, influencing various cellular processes and functions .
Comparación Con Compuestos Similares
Aluminum Chloride (AlCl₃): Similar in structure but differs in reactivity and applications.
Boron Trifluoride (BF₃): Another Lewis acid with different chemical properties and uses.
Gallium Trifluoride (GaF₃): Shares some similarities but has distinct applications in electronics and materials science.
Uniqueness:
High Stability: Aluminum fluoride’s high stability and low reactivity make it unique among aluminum halides
Industrial Versatility: Its extensive use in the aluminum industry and other applications highlights its importance
Aluminum fluoride is a compound of great significance, with diverse applications and unique properties that set it apart from similar compounds. Its role in industrial processes, scientific research, and various chemical reactions underscores its importance in both practical and theoretical contexts.
Propiedades
IUPAC Name |
trifluoroalumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3FH/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUFWVZNOTSEM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Al](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlF3 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | aluminium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_trifluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.976748 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum fluoride appears as odorless white powder or granules. Denser than water. Solubility in water at 25 °C equals 0.559 g / 100 mL., Dry Powder; Pellets or Large Crystals, White solid; [Hawley] Hygroscopic; [ICSC] Odorless powder; [MSDSonline] | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum fluoride (AlF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Loses water at 100 °C, more at 200 °C. ... slight solubility. /Trihydrate/, In water, 0.559 g/100 mL @ 25 °C, Sparingly soluble in acids and alkalies, even hot concentrated H2SO4 has little effect., INSOL IN ALC & ACETONE | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.88 at 77 °F (USCG, 1999) - Denser than water; will sink, 3.10 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mm Hg @ 1238 °C | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluoride is very reactive and capable of inhibiting a number of enzymes, including preglycolytic enzymes, phosphatases, and cholinesterase. The result is inhibition of cellular glucose phosphorylation (hence subsequent glycolysis) and respiration and increased sensitivity of cholinergic mechanisms to acetylcholinesterase. /Sodium fluoride/, Inhibition of one or more enzymes controlling cellular glycolysis (and perhaps respiration) may result in a critical lesion. ... Binding or precipitation of calcium as calcium fluoride ... Suggested as mechanism underlying many diverse signs & symptoms in fluoride poisoning, particularly if death is delayed. ... At least in some species fluoride interferes with both contractile power of heart and the mechanism of beat in a way that cannot be ascribed to hypocalcemia. /Fluoride/, Aluminum fluoride (AlF4-) inhibited guanine nucleotide-activated phospholipase D (PLD) in rat submandibular gland cell-free lysates in a concentration-dependent response. This effect was consistent in permeabilized cells with endogenous phospholipid PLD substrates. Inhibition was not caused by either fluoride or aluminum alone and was reversed by aluminum chelation. Inhibition of PLD by aluminum fluoride was not mediated by cAMP, phosphatases 1, 2A or 2B, or phosphatidate phosphohydrolase. AlF4- had a similar inhibitory effect on rArf-stimulated PLD, but did not block the translocation of Arf from cytosol to membranes, indicating a post-GTP-binding-protein site of action. Oleate-sensitive PLD, which is not guanine nucleotide-dependent, was also inhibited by AlF4-, supporting a G protein-independent mechanism of action. A submandibular Golgi-enriched membrane preparation had high PLD activity which was also potently inhibited by AlF4-, leading to speculation that the known fluoride inhibition of Golgi vesicle transport may be PLD-mediated., Aluminum fluoride (AlF(4)(-)) inhibited phospholipase D (PLD) purified from cabbage in both PIP(2)-dependent and PIP(2)-independent assays. ... Enzyme kinetic studies confirmed that PLD followed Hill kinetics, characteristic for allosteric enzymes, with an apparent Hill coefficient (n(app)) of 3.8, indicating positive cooperativity among multiple substrate-binding sites and suggesting possible functional oligomerization of the enzyme. AlF(4)(-) modification of PLD kinetics was consistent with a competitive mode of enzyme inhibition., For more Mechanism of Action (Complete) data for ALUMINUM FLUORIDE (6 total), please visit the HSDB record page. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
0.5 to 2.0 ppm of Silicon, Magnesium, Iron, Nickel, Chromium | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, hexagonal crystals | |
CAS No. |
7784-18-1 | |
| Record name | ALUMINUM FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8224 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminum fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum fluoride (AlF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1291 °C | |
| Record name | ALUMINUM FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/600 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![butanedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-phenyl-3H-isoindol-1-one](/img/structure/B1219352.png)




![8-(9-methyl-5H-pyrimido[5,4-b]indol-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1219360.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)methanesulfonamide](/img/structure/B1219362.png)
![4-nitro-N-[2-(pyridin-2-yldisulfanyl)ethyl]-2,1,3-benzoxadiazol-7-amine](/img/structure/B1219365.png)

![(4aR,4bS,6aS,6bR,10aR,11aS,11bR)-6b-acetyl-4a,6a,13-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b-dodecahydro-3H-indeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1219369.png)



